N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with the molecular formula C24H26N2O4S This compound is characterized by its unique structure, which includes methoxy, methyl, and sulfonyl groups attached to a glycinamide backbone
Preparation Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Preparation of 2-methoxy-5-methylphenylamine: This can be achieved through the nitration of 2-methoxy-5-methylbenzene followed by reduction.
Formation of N-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide: This involves the reaction of 2-methoxy-5-methylphenylamine with methylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfonyl groups play a crucial role in binding to these targets, while the glycinamide backbone provides structural stability. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific sites on the receptor.
Comparison with Similar Compounds
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with similar compounds such as:
N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Lacks the methyl group on the glycinamide backbone, which may affect its binding affinity and reactivity.
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)carbamoyl]glycinamide: Contains a carbamoyl group instead of a sulfonyl group, leading to different chemical properties and biological activities.
N-(2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)phosphonyl]glycinamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-5-8-15(9-6-13)25(22,23)20(3)12-18(21)19-16-11-14(2)7-10-17(16)24-4/h5-11H,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOQABMOOFXNGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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